β-Glucuronidase Inhibition: Patent-Recorded Activity Supporting Microbiota-Targeted Applications
The pyrazolo[4,3-c]quinoline scaffold, encompassing the specific substitution pattern of the target compound, is disclosed in US Patent US11052072B2 as a β-glucuronidase inhibitor [1]. While individual IC₅₀ values for CAS 901004-33-9 are not publicly disclosed, the patent demonstrates that pyrazolo[4,3-c]quinoline derivatives bearing 3,4-dimethylphenyl and 8-alkyl substituents exhibit potent inhibition of bacterial β-glucuronidase, an activity not shared by the structurally distinct 2-aryl-4-oxo analogs historically studied for benzodiazepine or adenosine receptor modulation [2]. This target-specific activity is a critical differentiator for research on chemotherapy-induced diarrhea and carcinogen-induced colon carcinoma prevention.
| Evidence Dimension | β-Glucuronidase enzyme inhibition |
|---|---|
| Target Compound Data | Covered within generic scope of patent US11052072B2 (exact IC₅₀ not publicly specified) |
| Comparator Or Baseline | 2-Aryl-2,5-dihydropyrazolo[4,3-c]quinolin-4-one analogs (e.g., A3 adenosine receptor antagonists) – no β-glucuronidase inhibition reported |
| Quantified Difference | Qualitative differentiation: patent-protected β-glucuronidase activity vs. no reported β-glucuronidase activity for 4-oxo series |
| Conditions | In vitro microbiota β-glucuronidase enzyme assay; in vivo models of chemotherapy-induced diarrhea and colon carcinogenesis in rodents. |
Why This Matters
For researchers developing microbiota-targeted chemoprotective agents, the β-glucuronidase inhibitory profile associated with this scaffold represents a mechanistic rationale for compound selection over adenosine- or benzodiazepine-focused analogs.
- [1] US Patent US11052072B2. Pyrazolo[4,3-C] quinoline derivatives for inhibition of β-glucuronidase. View Source
- [2] Journal of Medicinal Chemistry, 2005, 48(15), 4945–4954. New 2-Arylpyrazolo[4,3-c]quinoline Derivatives as Potent and Selective Human A₃ Adenosine Receptor Antagonists. View Source
